molecular formula C11H10N4S B5429458 8-methyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole CAS No. 23563-22-6

8-methyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B5429458
CAS No.: 23563-22-6
M. Wt: 230.29 g/mol
InChI Key: UFTFARHCLRKBDJ-UHFFFAOYSA-N
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Description

“8-methyl-3-(methylthio)-5H-[1,2,4]triazino[5,6-b]indole” is a derivative of the 1,2,4-triazino[5,6-b]indole family . It is a type of heterocyclic compound that has been identified as an effective inhibitor of the Kanamycin Resistance Enzyme Eis from Mycobacterium tuberculosis .


Synthesis Analysis

The synthesis of 1,2,4-triazino[5,6-b]indole derivatives involves a series of reactions . The process typically involves the reaction of isatin with 2-aminoguanidinium carbonate in boiling acetic acid . This forms an intermediate compound, which can then react with various other compounds to form the final product .


Molecular Structure Analysis

The molecular formula of “8-methyl-3-(methylthio)-5H-[1,2,4]triazino[5,6-b]indole” is C11H10N4S . This compound has a molecular weight of 230.29 .


Chemical Reactions Analysis

The 1,2,4-triazino[5,6-b]indole derivatives undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . These reactions are often facilitated by various catalysts and under specific conditions .

Mechanism of Action

The mechanism of action of “8-methyl-3-(methylthio)-5H-[1,2,4]triazino[5,6-b]indole” involves the inhibition of the Eis protein, an acetyltransferase that multiacetylates Kanamycin and other aminoglycosides, rendering them unable to bind the bacterial ribosome .

Future Directions

The future directions for research on “8-methyl-3-(methylthio)-5H-[1,2,4]triazino[5,6-b]indole” and similar compounds could involve further exploration of their biological activities, such as their potential as antimicrobial agents . Additionally, the development of more efficient synthesis methods and the investigation of their mechanisms of action could also be areas of future research .

Properties

IUPAC Name

8-methyl-3-methylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4S/c1-6-3-4-8-7(5-6)9-10(12-8)13-11(16-2)15-14-9/h3-5H,1-2H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTFARHCLRKBDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=NC(=N3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001208409
Record name 8-Methyl-3-(methylthio)-5H-1,2,4-triazino[5,6-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001208409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23563-22-6
Record name 8-Methyl-3-(methylthio)-5H-1,2,4-triazino[5,6-b]indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23563-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Methyl-3-(methylthio)-5H-1,2,4-triazino[5,6-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001208409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-methyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole
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8-methyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole
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8-methyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole
Reactant of Route 6
8-methyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole

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